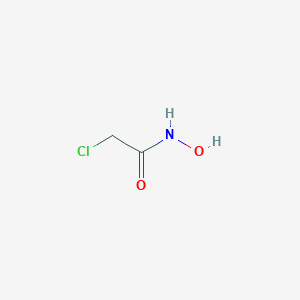

2-Chloro-n-hydroxyacetamide

Vue d'ensemble

Description

2-Chloro-n-hydroxyacetamide is an organic compound with the molecular formula C2H4ClNO2 It is a derivative of chloroacetamide, where the amide nitrogen is substituted with a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-n-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of chloroacetamide with formaldehyde. This reaction typically occurs under mild conditions, with the formaldehyde acting as a hydroxymethylating agent .

Another method involves the nucleophilic substitution of 2-chloroacetamide with hydroxylamine. This reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. This method is advantageous due to its high yield and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-n-hydroxyacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxyacetamide.

Deacylation: Thionyl chloride can promote the selective deacylation of this compound, resulting in the formation of the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include hydroxide ions, copper(II) acetate, and diisopropyl ethylamine.

Deacylation: Thionyl chloride is used as a reagent under anhydrous conditions to selectively deacylate the compound.

Major Products Formed

2-Hydroxyacetamide: Formed through nucleophilic substitution of the chlorine atom.

Amine Derivatives: Formed through the deacylation process promoted by thionyl chloride.

Applications De Recherche Scientifique

2-Chloro-n-hydroxyacetamide has several scientific research applications:

Pharmaceuticals: The compound has been studied for its potential role in drug development, particularly in cancer treatment.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-chloro-n-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tumor agent, it inhibits the activity of certain enzymes involved in cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxyacetamide: A closely related compound where the chlorine atom is replaced by a hydroxyl group.

Chloroacetamide: The parent compound from which 2-chloro-n-hydroxyacetamide is derived.

Uniqueness

This compound is unique due to its dual functional groups (chlorine and hydroxyl) on the acetamide backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

2-Chloro-n-hydroxyacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including those targeting cancer and neurodegenerative diseases. Its unique structure, featuring both a chlorine atom and a hydroxyl group, allows it to participate in diverse chemical reactions, making it a versatile agent in drug development.

This compound can be synthesized through several methods, typically involving the reaction of chloroacetamide with hydroxylamine. This process yields the hydroxy derivative, which can further be modified to produce a range of bioactive compounds.

Common Synthetic Route:

- Starting Materials : Chloroacetamide and hydroxylamine hydrochloride.

- Solvent : Methanol.

- Conditions : Heating under reflux conditions.

- Reaction :

Biological Activity

The biological activity of this compound primarily revolves around its role as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression and are implicated in various cancers.

The compound acts by inhibiting HDACs, leading to an accumulation of acetylated histones and modulation of gene expression associated with cell cycle regulation, differentiation, and apoptosis. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce tumor cell death.

Case Studies

- HDAC Inhibition : In a study evaluating a series of hydroxamic acid derivatives synthesized from this compound, compounds FP10 and FP9 exhibited significant HDAC inhibitory activity with IC50 values of 0.09 μM and GI50 values of 22.8 μM against MCF-7 breast cancer cells, respectively . These findings suggest that modifications to the parent compound can enhance its potency as an anticancer agent.

- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of derivatives based on this compound. The synthesized compounds showed moderate inhibition against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1), indicating potential applications in Alzheimer's disease treatment .

Comparative Analysis

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | HDAC Inhibition | 0.09 |

| Hydroxamic Acid Derivative | AChE Inhibition | Moderate |

| Suberoylanilide Hydroxamic Acid | Standard HDAC Inhibitor | 0.057 |

Propriétés

IUPAC Name |

2-chloro-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBUDNVRUZODMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496998 | |

| Record name | 2-Chloro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-72-5 | |

| Record name | 2-Chloro-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-chloro-N-hydroxyacetamide in the synthesis of potential HDAC inhibitors?

A1: In the study, this compound serves as a key reagent to introduce the hydroxamic acid moiety into the target molecules. This is achieved through an alkylation reaction with previously synthesized oxadiazole(triazole)thiones. [] The resulting hydroxamic acid functionality is crucial for the inhibitory activity of the compounds against HDACs.

Q2: How does the structure of the synthesized compounds relate to their potential as HDAC inhibitors?

A2: The research focuses on incorporating the hydroxamic acid moiety into pyrimidine scaffolds containing either 1,3,4-oxadiazole or 1,2,4-triazole rings. [] This strategy is based on the known ability of hydroxamic acids to chelate zinc ions present in the active site of HDAC enzymes, thus inhibiting their activity. The inclusion of different heterocyclic systems aims to explore the structure-activity relationship and identify structural features that contribute to enhanced potency and selectivity towards specific HDAC isoforms.

Q3: Were any of the synthesized compounds particularly effective as HDAC inhibitors?

A3: The study identified one compound, N-hydroxy-2-(5-(4-(6-(6-methyl-2-(methylthio)pyrimidin-4-yloxy)butyl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting weak inhibitory activity against the HDAC8 isoform with an IC50 value of 12.7 μM. [] This finding suggests the potential of this structural class for further optimization to improve potency and explore activity against other HDAC isoforms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.